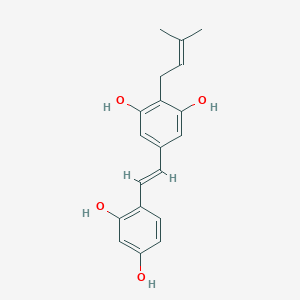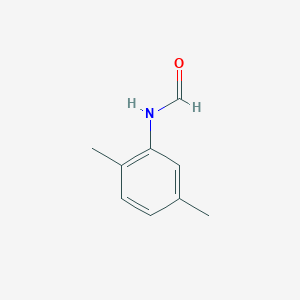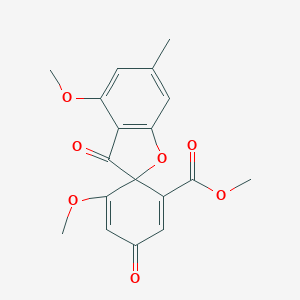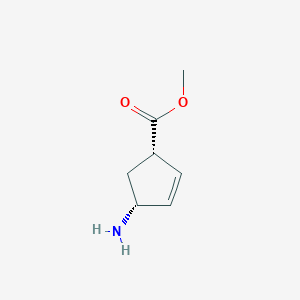
beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It was first synthesized in 2003 by a team of researchers led by Daniele Piomelli at the University of California, Irvine. Since then, URB597 has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and pain.
作用机制
The mechanism of action of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol is based on its ability to inhibit FAAH. FAAH is an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol increases the levels of anandamide in the brain, which has been shown to have anxiolytic, antidepressant, and analgesic effects. beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has also been shown to increase the levels of other endocannabinoids such as 2-arachidonoylglycerol (2-AG).
Biochemical and Physiological Effects:
beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has been shown to have anxiolytic, antidepressant, and analgesic effects in preclinical studies. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease. beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has been shown to increase the levels of endocannabinoids such as anandamide and 2-AG in the brain, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the advantages of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol is its selectivity for FAAH, which makes it a useful tool for studying the role of endocannabinoids in various diseases. However, beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has a short half-life in vivo, which limits its therapeutic potential. In addition, beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has been shown to have off-target effects, which may complicate its interpretation in some experiments.
未来方向
Future research on beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to increase its therapeutic potential. In addition, more studies are needed to understand the off-target effects of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol and to develop more selective inhibitors of FAAH. Finally, clinical trials are needed to determine the safety and efficacy of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol in humans for various diseases.
合成方法
Beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol is synthesized through a multi-step process that involves the coupling of an indole derivative with an ethylidene-piperidine intermediate. The final product is obtained by reduction of the resulting ketone with sodium borohydride. The synthesis of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol is a complex process that requires expertise in organic chemistry.
科学研究应用
Beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of FAAH, an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol increases the levels of anandamide in the brain, which has been shown to have anxiolytic, antidepressant, and analgesic effects.
属性
CAS 编号 |
1850-31-3 |
|---|---|
产品名称 |
beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol |
分子式 |
C20H28N2O |
分子量 |
312.4 g/mol |
IUPAC 名称 |
2-[(3Z)-1-ethyl-3-ethylidenepiperidin-4-yl]-2-(3-methyl-1H-indol-2-yl)ethanol |
InChI |
InChI=1S/C20H28N2O/c1-4-15-12-22(5-2)11-10-17(15)18(13-23)20-14(3)16-8-6-7-9-19(16)21-20/h4,6-9,17-18,21,23H,5,10-13H2,1-3H3/b15-4+ |
InChI 键 |
QDPQUPYIXUARDK-SYZQJQIISA-N |
手性 SMILES |
CCN1CCC(/C(=C/C)/C1)C(CO)C2=C(C3=CC=CC=C3N2)C |
SMILES |
CCN1CCC(C(=CC)C1)C(CO)C2=C(C3=CC=CC=C3N2)C |
规范 SMILES |
CCN1CCC(C(=CC)C1)C(CO)C2=C(C3=CC=CC=C3N2)C |
同义词 |
β-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)

![(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one](/img/structure/B158290.png)










